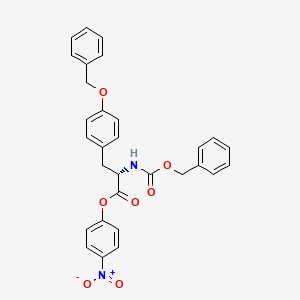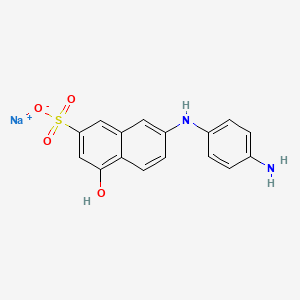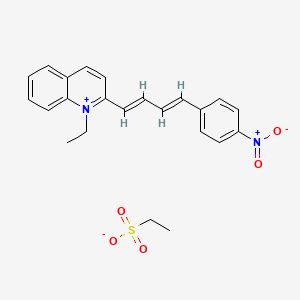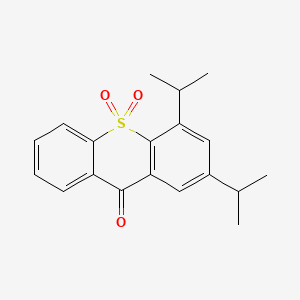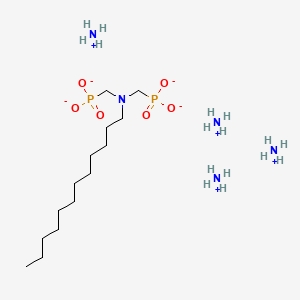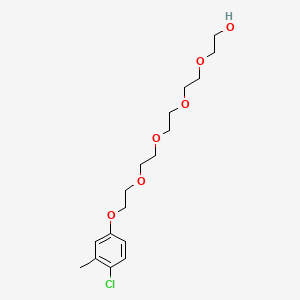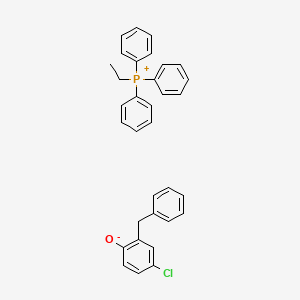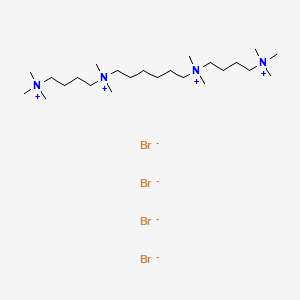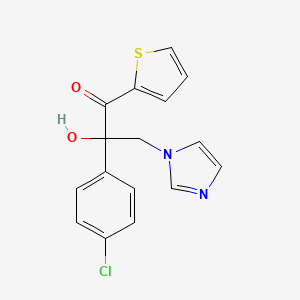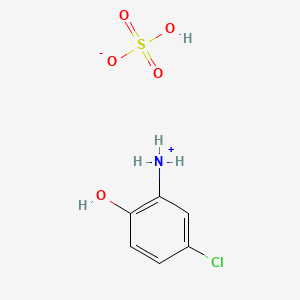
(5-Chloro-2-hydroxyphenyl)ammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-962-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was established by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in regulatory and safety assessments.
Preparation Methods
The preparation methods for EINECS 303-962-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the use of solvents or catalysts to facilitate the reaction. The conditions are optimized to achieve the highest efficiency and safety.
Industrial Production: Large-scale production methods may involve continuous flow reactors, batch reactors, or other industrial equipment designed to handle the specific requirements of the compound
Chemical Reactions Analysis
EINECS 303-962-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
EINECS 303-962-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Mechanism of Action
The mechanism of action of EINECS 303-962-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions or metabolic processes
Comparison with Similar Compounds
EINECS 303-962-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other substances listed in the EINECS inventory with similar chemical structures or properties.
Uniqueness: The compound’s specific reactivity, stability, or applications may set it apart from other similar substances. .
Conclusion
EINECS 303-962-2 is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable substance for further study and utilization.
Properties
CAS No. |
94232-35-6 |
|---|---|
Molecular Formula |
C6H8ClNO5S |
Molecular Weight |
241.65 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,8H2;(H2,1,2,3,4) |
InChI Key |
DQYFJVQIKUDHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[NH3+])O.OS(=O)(=O)[O-] |
Related CAS |
95-85-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




